Trimethylsulfonium Chloride: A Comprehensive Technical Guide
Trimethylsulfonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trimethylsulfonium (B1222738) chloride, a versatile reagent with significant applications in organic synthesis and various research fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and key reactions, with a focus on its role in the formation of sulfur ylides for reactions such as the Corey-Chaykovsky reaction.
Chemical Structure and Properties
Trimethylsulfonium chloride is an organic salt consisting of a trimethylsulfonium cation and a chloride anion.[1] The central sulfur atom in the cation is bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry.[2] X-ray crystallography studies have determined the C-S-C bond angles to be approximately 102°, a slight compression from the ideal tetrahedral angle of 109.5° due to the presence of a lone pair of electrons on the sulfur atom.[2] The carbon-sulfur bond distance is approximately 177 picometers.[2]
Physicochemical Properties
A summary of the key quantitative data for Trimethylsulfonium chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉ClS | [2][3] |
| Molecular Weight | 112.62 g/mol | [2][4] |
| CAS Number | 3086-29-1 | [5] |
| Appearance | Colorless crystals or white solid | [2] |
| Melting Point | Decomposes at ~100 °C; another source states 162 °C | [2][6] |
| Solubility | Very soluble in water and ethanol (B145695) | [6] |
| Hygroscopicity | Highly hygroscopic | [6] |
| ¹H NMR (D₂O, 600 MHz) | δ 2.87 (s, 9H) | [7] |
| InChI Key | OWUGVJBQKGQQKJ-UHFFFAOYSA-M | [5] |
| SMILES | C--INVALID-LINK--C.[Cl-] | [3] |
Synthesis of Trimethylsulfonium Chloride
The most common laboratory and industrial synthesis of Trimethylsulfonium chloride involves the reaction of dimethyl sulfide (B99878) with methyl chloride.[7]
Experimental Protocol: Synthesis from Sodium Sulfide Nonahydrate and Chloromethane
This method provides a direct synthesis route to Trimethylsulfonium chloride.[7]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloromethane (CH₃Cl)
-
Anhydrous methanol (B129727)
-
50 mL tetrafluoroethylene-lined autoclave
Procedure:
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.[7]
-
At a low temperature, introduce 14.7 g of methyl chloride into the autoclave.[7]
-
Seal the autoclave and heat it in an external bath to 90 °C for 6 hours.[7]
-
After the reaction, cool the autoclave to room temperature.[7]
-
Filter the reaction solution and remove the solvent by rotary evaporation to obtain the crude white solid product.[7]
-
The crude product can be recrystallized from ethanol to yield colorless crystals of high purity (>99% by NMR).[7]
Key Reactions and Applications
Trimethylsulfonium chloride is a crucial precursor for the generation of dimethylsulfonium methylide, a sulfur ylide.[8] This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides, aziridines, and cyclopropanes.[9][10]
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[10] Unlike the Wittig reaction which leads to olefins, the Corey-Chaykovsky reaction produces three-membered rings.[11]
Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction
The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt.
Materials:
-
Trimethylsulfonium iodide (or chloride)
-
Dry Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium tert-butoxide
-
Substrate (e.g., allyl cyclohexanone)
-
Ethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trimethylsulfonium iodide (1.65 eq) in dry DMSO with stirring until a clear solution is obtained.[12]
-
Add the ketone substrate (1.0 eq) to the solution.[12]
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO.[12]
-
Stir the resulting solution at room temperature for 2 hours.[12]
-
Quench the reaction by adding water.[12]
-
Extract the product with ethyl ether.[12]
-
Wash the organic phase with water and dry over anhydrous magnesium sulfate.[12]
-
Evaporate the solvent to obtain the crude epoxide, which can be further purified by column chromatography.[12]
Safety and Handling
Trimethylsulfonium chloride is an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] It should be stored in a cool, dry, and well-ventilated place, protected from moisture due to its hygroscopic nature.[13]
Conclusion
Trimethylsulfonium chloride is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction. Its ability to facilitate the formation of epoxides, aziridines, and cyclopropanes makes it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 3. Trimethylsulfonium Chloride | CymitQuimica [cymitquimica.com]
- 4. Trimethylsulfonium chloride | C3H9ClS | CID 10176118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsulfonium Chloride | 3086-29-1 [sigmaaldrich.com]
- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 7. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. fishersci.com [fishersci.com]
